molecular formula C17H14Cl2N4O4 B11547727 N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11547727
M. Wt: 409.2 g/mol
InChI Key: WXIZWTYHVWYETK-KEBDBYFISA-N
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Description

N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a nitrophenyl group, and a hydrazinecarbonyl linkage, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,5-dichlorobenzaldehyde and 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then subjected to acylation using propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DICHLOROPHENYL)-2-NITROBENZAMIDE
  • N-(2,5-DICHLOROPHENYL)-1-{N’-[(1E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • N’-{(E)-[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-2-NAPHTHOHYDRAZIDE

Uniqueness

N-(2,5-DICHLOROPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its dichlorophenyl and nitrophenyl groups, along with the hydrazinecarbonyl linkage, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14Cl2N4O4

Molecular Weight

409.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H14Cl2N4O4/c18-12-4-5-14(19)15(9-12)21-16(24)6-7-17(25)22-20-10-11-2-1-3-13(8-11)23(26)27/h1-5,8-10H,6-7H2,(H,21,24)(H,22,25)/b20-10+

InChI Key

WXIZWTYHVWYETK-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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